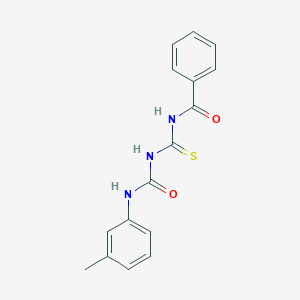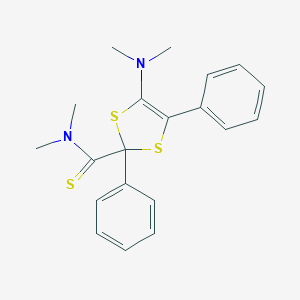![molecular formula C23H26N4O2S B305185 2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B305185.png)
2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a chemical compound that has been the subject of extensive scientific research. This compound is a member of the triazole family of compounds and has been found to have a wide range of potential applications in the field of medicine and biochemistry. In
Mécanisme D'action
The mechanism of action of 2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of bacterial and fungal cells. It may also work by modulating the activity of enzymes and receptors in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound has potent antibacterial and antifungal activity against a wide range of pathogens. In vivo studies have shown that it has potential therapeutic effects for the treatment of diabetes, Alzheimer's disease, and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide in lab experiments include its potent antibacterial and antifungal activity, as well as its potential therapeutic effects for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its toxicity and potential side effects, as well as the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are many future directions for the study of 2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide. One potential direction is to further explore its potential therapeutic effects for the treatment of diabetes, Alzheimer's disease, and other neurological disorders. Another direction is to investigate its potential as a novel antibacterial and antifungal agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide involves several steps. The starting materials are commercially available and include 4-methoxybenzyl chloride, 4H-1,2,4-triazole-3-thiol, and N-(2-phenylethyl)acetamide. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final product is obtained after purification by column chromatography or recrystallization.
Applications De Recherche Scientifique
2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide has been the subject of extensive scientific research due to its potential applications in the field of medicine and biochemistry. This compound has been found to have antibacterial, antifungal, and antitumor properties. It has also been shown to have potential as a therapeutic agent for the treatment of diabetes, Alzheimer's disease, and other neurological disorders.
Propriétés
Nom du produit |
2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide |
|---|---|
Formule moléculaire |
C23H26N4O2S |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
2-[[5-[(4-methoxyphenyl)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C23H26N4O2S/c1-3-15-27-21(16-19-9-11-20(29-2)12-10-19)25-26-23(27)30-17-22(28)24-14-13-18-7-5-4-6-8-18/h3-12H,1,13-17H2,2H3,(H,24,28) |
Clé InChI |
VBHBUTOMJBCZIB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2CC=C)SCC(=O)NCCC3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)CC2=NN=C(N2CC=C)SCC(=O)NCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![ethyl(4-{7-[2-(2-ethoxy-2-oxoethoxy)-2-oxoethoxy]-4-oxo-4H-chromen-3-yl}phenoxy)acetate](/img/structure/B305108.png)



![2,5-dimethoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B305116.png)
amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B305119.png)
amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B305120.png)
amino]-N-(2-methoxyphenyl)acetamide](/img/structure/B305121.png)
amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B305123.png)
amino]-N-(3-isopropoxypropyl)acetamide](/img/structure/B305125.png)